

# (S)-Cipepofol (HSK3486) structural analogue of propofol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-Cipepofol

Cat. No.: B12382795

[Get Quote](#)

An In-Depth Technical Guide to **(S)-Cipepofol** (HSK3486): A Novel Structural Analogue of Propofol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(S)-Cipepofol**, also known as HSK3486, is a novel, short-acting intravenous general anesthetic. It is a structural analogue of propofol, the most widely used agent for induction and maintenance of anesthesia.<sup>[1]</sup> Developed as a safer alternative, **(S)-Cipepofol** is a 2,6-disubstituted phenol derivative that exhibits higher potency and an improved safety profile compared to propofol, with a notably lower incidence of injection site pain and potentially less cardiovascular and respiratory depression.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the core scientific and clinical data on **(S)-Cipepofol**, with a focus on its pharmacology, experimental protocols, and quantitative data to support further research and development.

## Chemical and Physical Properties

**(S)-Cipepofol** is the (R)-enantiomer of 2-(1-cyclopropylethyl)-6-isopropylphenol. The introduction of a cyclopropyl group and a chiral center distinguishes it from propofol, contributing to its increased potency and favorable pharmacological properties.<sup>[1][4]</sup>

Table 1: Chemical and Physical Properties of **(S)-Cipepofol** (HSK3486)

| Property         | Value                                           | Reference |
|------------------|-------------------------------------------------|-----------|
| IUPAC Name       | 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol |           |
| Synonyms         | Ciprofol, HSK3486                               |           |
| Chemical Formula | C <sub>14</sub> H <sub>20</sub> O               |           |
| Molar Mass       | 204.31 g/mol                                    |           |
| CAS Number       | 1637741-58-2                                    |           |
| Appearance       | Injectable emulsion                             |           |

## Mechanism of Action

**(S)-Cipepofol** is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABA-A receptor, **(S)-Cipepofol** enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, inhibiting the transmission of nerve impulses and resulting in sedation and anesthesia. Preclinical studies have shown that **(S)-Cipepofol** has a 4- to 6-fold higher potency than propofol.



[Click to download full resolution via product page](#)

Caption: GABA-A Receptor Signaling Pathway of **(S)-Cipepofol**.

## Preclinical Pharmacology

## In Vitro Studies

### 4.1.1. GABA-A Receptor Binding and Function

Competitive binding assays have shown that HSK3486 competes for binding to the GABA-A receptor. Whole-cell patch-clamp assays on HEK293 cells stably expressing the human  $\alpha 1\beta 1\gamma 2S$  GABA-A receptor subtype demonstrated that HSK3486 potentiates GABA-evoked chloride currents at lower concentrations and directly activates the receptor at higher concentrations.

Table 2: In Vitro Potency of HSK3486 at the GABA-A Receptor

| Parameter                              | HSK3486                 | Propofol               | Reference |
|----------------------------------------|-------------------------|------------------------|-----------|
| EC <sub>50</sub> for GABA Potentiation | 0.49 $\pm$ 0.12 $\mu$ M | 2.3 $\pm$ 0.4 $\mu$ M  |           |
| EC <sub>50</sub> for Direct Activation | 6.8 $\pm$ 1.3 $\mu$ M   | 29.6 $\pm$ 5.1 $\mu$ M |           |

## In Vivo Studies

### 4.2.1. Sedative and Hypnotic Effects in Rodents

In vivo studies in rats demonstrated that intravenous administration of HSK3486 induces a dose-dependent loss of righting reflex (LORR), a measure of hypnotic effect. HSK3486 was found to be approximately 4-5 times more potent than propofol in inducing hypnosis.

Table 3: In Vivo Hypnotic Potency of HSK3486 in Rats

| Parameter                                               | HSK3486   | Propofol  | Reference |
|---------------------------------------------------------|-----------|-----------|-----------|
| HD <sub>50</sub> (Hypnotic Dose for 50% of animals)     | 1.4 mg/kg | 8.1 mg/kg |           |
| Therapeutic Index (LD <sub>50</sub> /HD <sub>50</sub> ) | 10.3      | 6.9       |           |

## Pharmacokinetics

Pharmacokinetic studies in rats after a single intravenous bolus injection showed that HSK3486 has a rapid clearance and a large volume of distribution, indicating wide tissue distribution.

Table 4: Pharmacokinetic Parameters of HSK3486 in Rats (at 2 mg/kg IV)

| Parameter                    | Value       | Reference |
|------------------------------|-------------|-----------|
| C <sub>max</sub> (ng/mL)     | 2150 ± 437  |           |
| AUC <sub>0-t</sub> (ng·h/mL) | 489 ± 98    |           |
| t <sub>1/2</sub> (h)         | 0.68 ± 0.15 |           |
| CL (L/h/kg)                  | 4.2 ± 0.8   |           |
| V <sub>d</sub> (L/kg)        | 3.9 ± 0.6   |           |

## Clinical Development and Efficacy

**(S)-Cipepofol** has undergone extensive clinical development, demonstrating its efficacy and safety for procedural sedation and the induction and maintenance of general anesthesia.

## Procedural Sedation

In a phase 3, multicenter, randomized, non-inferiority trial for sedation during gastroscopy and colonoscopy, a single dose of 0.4 mg/kg of **(S)-Cipepofol** was compared to 1.5 mg/kg of propofol. The success rate for completing the procedures was 100% in the **(S)-Cipepofol** group and 99.2% in the propofol group, establishing non-inferiority. Notably, the incidence of injection-site pain was significantly lower with **(S)-Cipepofol** (4.9% vs. 52.4%).

## General Anesthesia

### 5.2.1. Induction

A phase 3, multicenter, randomized, double-blind, non-inferiority trial evaluated the efficacy of **(S)-Cipepofol** (0.4 mg/kg) versus propofol (2.0 mg/kg) for the induction of general anesthesia in adults undergoing elective surgery. The success rate of anesthesia induction was 97.0% for

**(S)-Cipepofol** and 97.6% for propofol, meeting the non-inferiority margin. The incidence of injection-site pain was substantially lower in the **(S)-Cipepofol** group (18.0% vs. 77.1%).

### 5.2.2. Maintenance

A phase 3, multicenter, single-blind, randomized trial assessed the efficacy and safety of **(S)-Cipepofol** for the maintenance of general anesthesia. Following induction with 0.4 mg/kg **(S)-Cipepofol** or 2.0 mg/kg propofol, maintenance infusion was initiated at 0.8 mg/kg/h and 5.0 mg/kg/h, respectively, and adjusted to maintain a bispectral index (BIS) of 40-60. The success rate for maintenance of general anesthesia was 100% in both groups, confirming the non-inferiority of **(S)-Cipepofol**.

Table 5: Summary of Key Clinical Efficacy Data

| Indication             | (S)-Cipepofol<br>(HSK3486)<br>Dose | Propofol<br>Dose      | Primary<br>Efficacy<br>Endpoint      | Result                         | Reference |
|------------------------|------------------------------------|-----------------------|--------------------------------------|--------------------------------|-----------|
| Procedural Sedation    | 0.4 mg/kg                          | 1.5 mg/kg             | Success rate of procedure completion | 100% vs. 99.2% (non-inferior)  |           |
| Anesthesia Induction   | 0.4 mg/kg                          | 2.0 mg/kg             | Success rate of induction            | 97.0% vs. 97.6% (non-inferior) |           |
| Anesthesia Maintenance | 0.8 mg/kg/h (initial)              | 5.0 mg/kg/h (initial) | Success rate of maintenance          | 100% vs. 100% (non-inferior)   |           |

## Safety Profile

Across clinical trials, **(S)-Cipepofol** has demonstrated a favorable safety profile. The most consistently reported advantage over propofol is a significantly lower incidence of injection-site pain. While cardiovascular and respiratory effects are dose-dependent, some studies suggest a lower incidence of hypotension with **(S)-Cipepofol** compared to propofol.

Table 6: Incidence of Key Adverse Events in Clinical Trials

| Adverse Event                              | (S)-Cipepofol<br>(HSK3486) | Propofol    | P-value  | Reference |
|--------------------------------------------|----------------------------|-------------|----------|-----------|
| Injection-site pain (Anesthesia Induction) | 18.0%                      | 77.1%       | < 0.0001 |           |
| Injection-site pain (Procedural Sedation)  | 4.9%                       | 52.4%       | < 0.001  |           |
| Hypotension (Anesthesia Induction)         | 17.9%                      | 14.5%       | 0.8780   |           |
| Hypotension (Meta-analysis)                | Lower risk (RR = 0.85)     | Higher risk | 0.02     |           |

## Experimental Protocols

### Synthesis of (S)-Cipepofol (HSK3486)

The synthesis of **(S)-Cipepofol** is described by Qin et al. (2017). A detailed, step-by-step protocol based on this publication is provided in the appendix. The general synthetic scheme involves the isopropylation of phenol followed by a multi-step process to introduce the chiral cyclopropylethyl group.



[Click to download full resolution via product page](#)

Caption: General Synthetic Workflow for **(S)-Cipepofol**.

# Whole-Cell Patch Clamp Assay for GABA-A Receptor Modulation

The following protocol is adapted from Liao et al. (2022) for assessing the modulatory effects of **(S)-Cipepofol** on GABA-A receptors.

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human  $\alpha 1\beta 1\gamma 2S$  GABA-A receptor subtype are cultured in appropriate media.
- Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- Solutions:
  - External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose (pH 7.4).
  - Internal (pipette) solution (in mM): 145 CsCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 EGTA (pH 7.2).
- Drug Application: **(S)-Cipepofol** and GABA are applied to the cells using a rapid solution exchange system.
- Experimental Procedure:
  - Establish a whole-cell recording configuration.
  - Apply a sub-maximal concentration of GABA (e.g., EC<sub>10</sub>) to elicit a baseline current.
  - Co-apply the same concentration of GABA with varying concentrations of **(S)-Cipepofol** to determine the potentiation effect.
  - Apply high concentrations of **(S)-Cipepofol** alone to assess direct activation of the receptor.
- Data Analysis: The potentiation of the GABA-evoked current and the direct activation by **(S)-Cipepofol** are measured and concentration-response curves are generated to calculate

EC<sub>50</sub> values.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Whole-Cell Patch Clamp Assay.

## In Vivo Sedative/Hypnotic Effect Assessment in Rats

The following protocol is based on the study by Liao et al. (2022) to evaluate the hypnotic potency of **(S)-Cipepofol**.

- Animals: Male Sprague-Dawley rats are used.
- Drug Administration: **(S)-Cipepofol** or propofol is administered intravenously via the tail vein.
- Assessment of Hypnosis: The primary endpoint is the loss of righting reflex (LORR). A rat is considered to have lost its righting reflex if it does not right itself within 30 seconds when placed on its back.
- Experimental Procedure:
  - Animals are randomly assigned to different dose groups of **(S)-Cipepofol** or propofol.
  - The drug is administered, and the time to the onset of LORR is recorded.
  - The duration of LORR (time from loss to recovery of the righting reflex) is measured.
- Data Analysis: The percentage of animals in each group that exhibit LORR is determined. A dose-response curve is generated, and the hypnotic dose for 50% of the animals (HD<sub>50</sub>) is calculated using probit analysis. The therapeutic index is calculated as the ratio of the lethal dose for 50% of animals (LD<sub>50</sub>) to the HD<sub>50</sub>.

## Conclusion

**(S)-Cipepofol** (HSK3486) represents a significant advancement in the field of intravenous anesthetics. Its enhanced potency and improved safety profile, particularly the reduced incidence of injection-site pain, make it a promising alternative to propofol. The comprehensive preclinical and clinical data presented in this guide provide a solid foundation for its clinical application and for future research aimed at further elucidating its pharmacological properties and exploring its potential in various clinical settings. The detailed experimental protocols offer a valuable resource for researchers in the field of anesthesia and pharmacology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cipepopfol - Wikipedia [en.wikipedia.org]
- 2. clinicsearchonline.org [clinicsearchonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-Cipepopfol (HSK3486) structural analogue of propofol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382795#s-cipepopfol-hsk3486-structural-analogue-of-propofol]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)